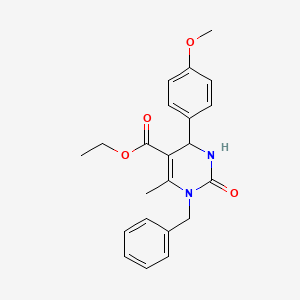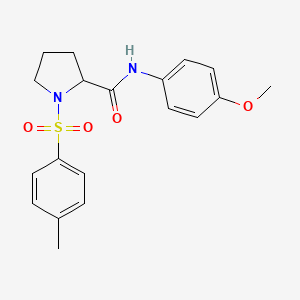![molecular formula C14H20ClN3O3 B4047769 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2,2-dimethylpropanamide](/img/structure/B4047769.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2,2-dimethylpropanamide
Descripción general
Descripción
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C14H20ClN3O3 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.1193192 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds structurally similar to "N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2,2-dimethylpropanamide" often focuses on their synthesis, characterization, and potential applications in different fields, including pharmaceuticals, material science, and agrochemicals. For example, the synthesis of Nifekalant Hydrochloride involves amination reactions with closely related nitrophenyl compounds, demonstrating the significance of these chemical structures in pharmaceutical development (Jiang Qing-qian, 2004).
Polymer Science and Material Engineering
Innovative materials, such as light-switchable polymers, have been developed using nitrophenyl derivatives, highlighting their applications in responsive materials and drug delivery systems. These materials exhibit unique properties, such as changing from a cationic to a zwitterionic form upon light irradiation, which can be used for controlled release and antibacterial applications (Patrik Sobolčiak et al., 2013).
Agriculture and Herbicide Development
The study of dimethylpropynylbenzamides, which share a similar structural motif with the target compound, provides insight into the development of new herbicides. These compounds have shown herbicidal activity against annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste et al., 1970).
DNA Interactions and Cellular Studies
Nitrophenyl derivatives are also explored for their interactions with biological molecules, such as DNA, and their potential effects on cellular processes. For instance, the methylation of DNA by compounds containing nitrophenyl groups in the presence of thiols has been studied, providing insights into the mechanisms of mutagenesis and the potential for developing therapeutic agents (P. D. Lawley & Carolyn J. Thatcher, 1970).
Pharmacokinetics and Drug Metabolism
Research on selective androgen receptor modulators (SARMs) incorporating nitrophenyl groups has investigated their pharmacokinetics and metabolism in preclinical models. This research highlights the importance of understanding the molecular properties and metabolic profiles of new compounds for their development as therapeutic agents (Di Wu et al., 2006).
Propiedades
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)13(19)17-8-4-7-16-12-6-5-10(18(20)21)9-11(12)15/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIYTLSOAISIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[1,2-ethanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B4047696.png)
![1-(4-methoxyphenyl)-4-[5-nitro-2-(1-piperazinyl)benzoyl]piperazine](/img/structure/B4047698.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)benzamide](/img/structure/B4047706.png)
![2-bromo-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B4047727.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4047733.png)
![(2Z)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-1,3-thiazinane-6-carboxylic acid](/img/structure/B4047738.png)
![8-(2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4047742.png)
![10-(4-ethoxyphenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4047743.png)

![4,4'-({3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4047764.png)
![4,4'-({3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4047765.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4047782.png)
